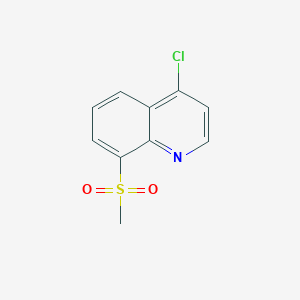
4-Chloro-8-(methylsulfonyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-8-(methylsulfonyl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. It is a yellow solid that is soluble in organic solvents. This compound has attracted significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material sciences. In
Wirkmechanismus
The mechanism of action of 4-Chloro-8-(methylsulfonyl)quinoline is still not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. In addition, it can also disrupt the cell membrane of certain fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-8-(methylsulfonyl)quinoline can have various biochemical and physiological effects. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell proliferation. In addition, it can also reduce inflammation by inhibiting the production of certain inflammatory cytokines. In fungi and bacteria, it can disrupt the cell membrane, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-Chloro-8-(methylsulfonyl)quinoline in lab experiments is its high potency and specificity. It can selectively target certain enzymes and proteins, making it a valuable tool for studying their functions. However, one of the limitations of using this compound is its toxicity. It can be harmful to human cells and can cause adverse effects if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of 4-Chloro-8-(methylsulfonyl)quinoline. One of the areas of research is the development of more potent and selective analogs of this compound. Another area of research is the study of its potential use in combination therapy for cancer and inflammation. Moreover, the use of 4-Chloro-8-(methylsulfonyl)quinoline in the development of organic electronic devices is an area of growing interest. Finally, the study of its potential use as a pesticide in agriculture is also an area of future research.
Conclusion:
In conclusion, 4-Chloro-8-(methylsulfonyl)quinoline is a promising compound that has potential applications in various fields such as medicine, agriculture, and material sciences. Its synthesis method is complex, and its mechanism of action is not fully understood. However, studies have shown that it can inhibit cancer cell growth, reduce inflammation, and have potential use as a pesticide. Its high potency and specificity make it a valuable tool for studying enzyme and protein functions. However, its toxicity is a limitation that needs to be addressed. The future directions for research on this compound include the development of more potent analogs, the study of combination therapy, and its potential use in the development of organic electronic devices and as a pesticide.
Synthesemethoden
The synthesis of 4-Chloro-8-(methylsulfonyl)quinoline is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the Pfitzinger reaction. In this method, 8-hydroxyquinoline is reacted with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with methylsulfonyl chloride to yield 4-Chloro-8-(methylsulfonyl)quinoline.
Wissenschaftliche Forschungsanwendungen
4-Chloro-8-(methylsulfonyl)quinoline has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. Studies have shown that it can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer. In addition, it has also been studied for its potential use as an anti-inflammatory agent. In agriculture, this compound has been studied for its potential use as a pesticide. Its ability to inhibit the growth of certain fungi and bacteria makes it a promising candidate for use in crop protection. In material sciences, 4-Chloro-8-(methylsulfonyl)quinoline has been studied for its potential use in the development of organic electronic devices.
Eigenschaften
CAS-Nummer |
114935-95-4 |
|---|---|
Produktname |
4-Chloro-8-(methylsulfonyl)quinoline |
Molekularformel |
C10H8ClNO2S |
Molekulargewicht |
241.69 g/mol |
IUPAC-Name |
4-chloro-8-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 |
InChI-Schlüssel |
JZNUYJAIJIXLJX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC2=C(C=CN=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)
![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)
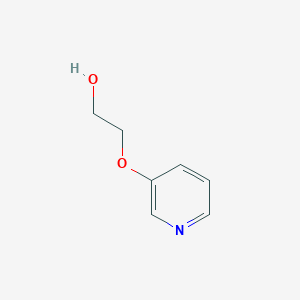

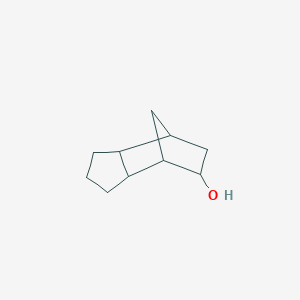


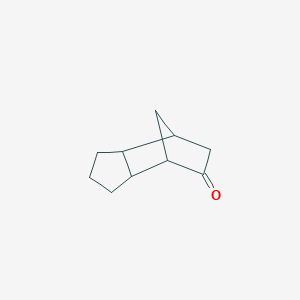
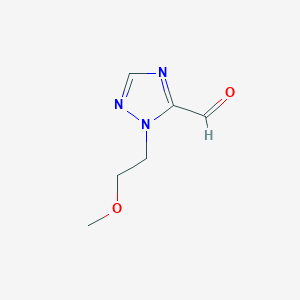


![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)
